3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one
Overview
Description
3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H5F3O3 and its molecular weight is 218.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Synthesis
3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one has been utilized in catalytic asymmetric synthesis. A study demonstrated its use in a chiral Lewis acid catalyzed tandem Friedel-Crafts/lactonization reaction. This method offers direct access to various 3-hydroxy-3-trifluoromethyl benzofuran-2-ones with high yields and enantioselectivity, highlighting its potential utility in medicinal chemistry (Ren et al., 2015).
Synthesis Routes
The compound has been the focus of research in developing new synthesis routes. For example, a facile route to 3-((trifluoromethyl)thio)benzofurans was reported, demonstrating a broad functional group tolerance in the reactions of trifluoromethanesulfanylamide with specific alkynylbenzenes (Sheng et al., 2014).
Studies on Organic Fluorine Compounds
A 1977 study on organic fluorine compounds synthesized 2- and 3-(Trifluorometyl) benzofurans. This research compared the reactivity of the trifluoromethyl group on the benzofuran ring with that on the indole ring, contributing to understanding the chemical behavior of such compounds (Kobayashi et al., 1977).
Fluorescence Properties
The impact of solvent-dependent variations on the fluorescence quantum yield of benzofuran derivatives has been studied. This research explored how intermolecular hydrogen bonding with solvents affects the conformation and fluorescence properties of these compounds, suggesting strategies for enhancing fluorescence in spectroscopic applications (Klymchenko et al., 2003).
Other Relevant Research
- Synthesis methods for benzofuran derivatives using oxidative cyclization (Miyake et al., 2007).
- Investigation of trifluoromethylated compounds derived from α-(Trifluoromethyl)allyl alcohols (Radix-Large et al., 2004).
properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)8(14)6-4-2-1-3-5(6)7(13)15-8/h1-4,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULVXZPTDMUUDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503731 | |
Record name | 3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one | |
CAS RN |
76284-63-4 | |
Record name | 3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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